molecular formula C18H26N6O B6437601 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2372227-36-4

4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6437601
CAS No.: 2372227-36-4
M. Wt: 342.4 g/mol
InChI Key: GXQFPARKUYNWMW-UHFFFAOYSA-N
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Description

The compound 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine features a pyrimidine core substituted at position 2 with a pyrrolidine group and at position 4 with a piperazine moiety. The piperazine is further functionalized with a 3,5-dimethyl-1,2-oxazol-4-ylmethyl group. This structure combines heterocyclic diversity (pyrimidine, pyrrolidine, piperazine, and oxazole) into a single scaffold, which is characteristic of bioactive molecules targeting enzymes or receptors requiring multipoint interactions.

Properties

IUPAC Name

3,5-dimethyl-4-[[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-14-16(15(2)25-21-14)13-22-9-11-23(12-10-22)17-5-6-19-18(20-17)24-7-3-4-8-24/h5-6H,3-4,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQFPARKUYNWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NC(=NC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Piperazine-Oxazole Derivatives

Compounds sharing the 3,5-dimethyl-1,2-oxazol-4-ylmethyl-piperazine fragment are highlighted in . These include:

Compound ID Molecular Formula Molecular Weight Core Structure Substituent on Piperazine
Target Compound C₁₉H₂₇N₇O 393.47 g/mol Pyrimidine 3,5-Dimethyl-1,2-oxazol-4-ylmethyl
Y501-1838 C₂₁H₂₃N₃O₅S 429.49 g/mol Furan-2-carbonyl Benzenesulfonyl
Y501-1837 C₂₂H₂₅N₃O₅S 443.52 g/mol Furan-2-carbonyl 4-Methylbenzenesulfonyl

Key Observations :

  • The target compound’s pyrimidine core distinguishes it from Y501-1837/1838, which feature furan-carbonyl groups.

Pyrimidine-Based Analogs

Pyrimidine derivatives in (e.g., C1–C7) and (e.g., thieno[3,2-d]pyrimidines) share structural motifs with the target compound:

Compound Class Core Structure Substituents on Pyrimidine Biological Relevance (Inferred)
Target Compound Pyrimidine Pyrrolidin-1-yl, Piperazine-oxazole Not specified in evidence
C1–C7 () Quinoline-4-carbonyl Halogenated phenyl groups Potential kinase inhibitors
Example Thieno[3,2-d]pyrimidine Morpholino, indazole Kinase inhibition (e.g., BRD4)

Key Observations :

  • The quinoline-based compounds (C1–C7) prioritize aromatic substituents for π-π stacking in enzyme active sites, whereas the target compound uses a flexible pyrrolidine group, which may enhance solubility .
  • Thienopyrimidines in demonstrate that morpholino and indazole groups enhance kinase binding, suggesting that the target’s oxazole-piperazine fragment could serve a similar role in target engagement .

Pyrazolo-Pyrimidine Derivatives

describes pyrazolo[3,4-d]pyrimidines and triazolopyrimidines. While these share a pyrimidine core, their fused pyrazole/triazole rings differ from the target compound’s substitutions:

Compound Core Structure Substituents Functional Groups
Target Compound Pyrimidine Pyrrolidine, Piperazine-oxazole Basic nitrogen centers
Compound 2 () Pyrazolo[3,4-d]pyrimidine 4-Imino, p-tolyl Amino and imino groups

Key Observations :

  • Pyrazolo-pyrimidines often exhibit tautomerism and isomerization (e.g., compounds 6–9 in ), which can affect binding specificity. The target compound’s rigid pyrrolidine and oxazole groups may reduce such conformational variability .

Research Findings and Data Gaps

  • Its pyrrolidine group may confer unique selectivity compared to morpholino or halogenated analogs .

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